molecular formula C11H13NO4 B2581426 (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 64932-31-6

(Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No. B2581426
CAS RN: 64932-31-6
M. Wt: 223.228
InChI Key: MWWHOYAVFMXZAC-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one, also known as DMHP, is a synthetic compound that has been widely used in scientific research due to its unique structure and various biological activities.

Scientific Research Applications

Corrosion Inhibition

One notable application of derivatives of (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one, such as DMPHP, is in the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting mild steel against corrosion in acid solutions. For instance, DMPHP exhibited a significant corrosion inhibition effect, achieving maximum efficiencies of up to 90% at certain concentrations and temperatures. The experimental data followed the Langmuir isotherm model, indicating adsorption mechanisms at play, and a correlation between theoretical and experimental results was noted (Khattabi et al., 2019).

Complexation with Copper(II)

Another area of research involves the complexation of (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one with copper(II). This complexation has been studied for its impact on the structure and reactivity of the compound. For example, novel copper(II) complexes of this compound showed interesting structural properties and reactivity, leading to the formation of new molecules under certain conditions. This research provides insights into the versatility and potential applications of this compound in coordination chemistry (Carugo et al., 1990).

Synthesis of Heterocyclic Compounds

The compound also plays a role in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate and its subsequent transformation into fused pyridones, pyrimidones, and pyranones. This highlights its utility as a precursor in organic synthesis, particularly in the creation of complex heterocyclic structures (Baš et al., 2001).

Antibacterial Activity

In the field of medicinal chemistry, derivatives of (Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one have been investigated for their antibacterial properties. The synthesis of such compounds, including their characterization and evaluation of antibacterial activity, represents an important area of research, potentially leading to the development of new antibacterial agents (Hamdi et al., 2008).

properties

IUPAC Name

3-[(Z)-3-(dimethylamino)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7-6-9(14)10(11(15)16-7)8(13)4-5-12(2)3/h4-6,14H,1-3H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWHOYAVFMXZAC-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C\N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

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